7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15NOCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential use in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that influences the progression of various diseases .
Biochemical Pathways
Thiqs are known to exert their effects through various biochemical pathways, influencing the activity of infective pathogens and neurodegenerative disorders .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Analysis
Biochemical Properties
It is known that tetrahydroisoquinolines (THIQs), a class of compounds to which 7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
Given the biological activities of THIQs, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with the appropriate starting materials, such as 3-methoxytyramine and a suitable alkylating agent.
Alkylation: : The starting material undergoes alkylation to introduce the methyl group at the desired position.
Reduction: : The resulting compound is then reduced to form the tetrahydroisoquinoline skeleton.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding nitrone or other oxidized derivatives.
Reduction: : Reduction reactions can further reduce the compound to simpler structures.
Substitution: : Substitution reactions can introduce different functional groups at various positions on the molecule.
Oxidation: : Hydrogen peroxide, catalyzed by selenium dioxide, is commonly used for oxidation reactions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various alkylating agents and nucleophiles can be used for substitution reactions.
Major Products Formed:
Scientific Research Applications
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: : The compound and its derivatives are studied for their biological activities, including potential antimicrobial and antiviral properties.
Medicine: : Research is ongoing to explore its use in the development of new therapeutic agents, particularly for neurodegenerative diseases and other medical conditions.
Industry: : It is used in the production of various chemical products and as a reagent in chemical research laboratories.
Comparison with Similar Compounds
7-Methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is compared with other similar compounds, such as:
6-Methoxy-7-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: : Similar in structure but with a different position of the methoxy group.
Salsolinol: : Another tetrahydroisoquinoline derivative with potential neurotoxic effects.
Nomifensine: : A drug based on tetrahydroisoquinoline used as a dopamine reuptake inhibitor.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new therapeutic agents. Ongoing research continues to uncover its full potential and applications in various fields.
Properties
IUPAC Name |
7-methoxy-3-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-5-9-3-4-11(13-2)6-10(9)7-12-8;/h3-4,6,8,12H,5,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSLMIQPHNGABJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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